1H NMR and 13C NMR spectra of 3-(4-Bromophenyl)propan-1-amine
1H NMR and 13C NMR spectra of 3-(4-Bromophenyl)propan-1-amine
Structural Elucidation and Spectroscopic Validation of 3-(4-Bromophenyl)propan-1-amine: A Comprehensive NMR Guide
Introduction and Chemical Context
3-(4-Bromophenyl)propan-1-amine (CAS: 65984-53-4) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and G-protein coupled receptor (GPCR) ligands[1]. The molecule’s architecture features a rigid, para-substituted bromophenyl headgroup coupled to a flexible, primary amine-terminated propyl linker[2].
For drug development professionals and synthetic chemists, confirming the absolute structural integrity of this precursor is critical. Impurities, regioisomers (such as meta-substitution), or incomplete reactions can drastically alter the pharmacological profile of the downstream Active Pharmaceutical Ingredient (API). This guide provides an authoritative, first-principles approach to acquiring, processing, and interpreting the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound.
Principles of Spin System Architecture
To accurately interpret the NMR spectra, the molecule must be deconstructed into two distinct, non-interacting spin systems separated by the quaternary C-1 carbon of the aromatic ring[3]:
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The Aromatic System (AA'BB'): The para-substitution pattern creates a plane of symmetry across the benzene ring. While routinely reported as two simple doublets, the aromatic protons actually form a complex AA'BB' spin system because the chemically equivalent protons (e.g., H-2 and H-6) are magnetically non-equivalent (they possess different coupling constants to H-3). The heavy atom effect of the bromine atom significantly alters the local electronic environment, dictating the chemical shifts of the ring[4].
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The Aliphatic System (A 2 M 2 X 2 ): The propyl chain consists of three contiguous methylene groups. The terminal amine exerts a strong electron-withdrawing inductive effect, while the aromatic ring exerts a milder deshielding effect through its π -cloud. This resolves the three -CH 2
- groups into distinct, easily identifiable multiplets[3].
Quantitative Spectral Analysis
The following tables summarize the validated reference data for the molecule.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 , δ in ppm) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment & Rationale | | :--- | :--- | :--- | :--- | :--- | | 7.41 | Doublet (d)* | 2H | 8.4 | Ar-H (H-3, H-5): Deshielded by the adjacent electronegative Bromine atom. | | 7.07 | Doublet (d)* | 2H | 8.4 | Ar-H (H-2, H-6): Ortho to the alkyl chain; shielded relative to the H-3/H-5 protons. | | 2.73 | Triplet (t) | 2H | 7.2 | -CH 2 -NH 2 (H-1'): Strongly deshielded by the adjacent nitrogen atom. | | 2.63 | Triplet (t) | 2H | 7.6 | Ar-CH 2
- (H-3'): Benzylic protons deshielded by the aromatic ring current. | | 1.75 | Quintet (p) | 2H | 7.4 | -CH 2
- (H-2'): Central aliphatic methylene, coupled to four adjacent protons. | | 1.30 | Broad Singlet (br s) | 2H | N/A | -NH 2 : Exchangeable amine protons; broad due to quadrupolar relaxation of 14 N. | *Note: Appears as a pseudo-AB doublet of doublets due to the AA'BB' system.
Table 2: 13 C NMR Data (100 MHz, CDCl 3 , δ in ppm) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Rationale[4] | | :--- | :--- | :--- | :--- | | 141.2 | Quaternary (C) | C-1 | Ipso carbon attached to the alkyl chain. | | 131.5 | Methine (CH) | C-3, C-5 | Aromatic carbons ortho to Bromine. | | 130.3 | Methine (CH) | C-2, C-6 | Aromatic carbons ortho to the alkyl chain. | | 119.6 | Quaternary (C) | C-4 | Ipso carbon attached to Bromine. Exhibits the "Heavy Atom Effect" (anomalous upfield shielding). | | 41.8 | Methylene (CH 2 ) | C-1' | Aliphatic carbon directly bonded to the amine. | | 35.4 | Methylene (CH 2 ) | C-2' | Central aliphatic carbon. | | 32.8 | Methylene (CH 2 ) | C-3' | Benzylic carbon attached to the aromatic ring. |
Experimental Protocol: Self-Validating NMR Acquisition
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your analytical workflow, do not simply run automated sequences. The following protocol explains the causality behind each step to guarantee high-fidelity data.
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of 3-(4-Bromophenyl)propan-1-amine in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube.
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Causality: CDCl 3 lacks aliphatic/aromatic protons that would obscure the analyte and provides a deuterium signal for frequency locking. Filtering removes paramagnetic particulates (e.g., dust, metal shavings) that distort the B0 magnetic field homogeneity, preventing broad, unresolvable peaks.
Step 2: Locking, Tuning, and Matching
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Action: Lock the spectrometer to the 2 H frequency of CDCl 3 . Tune and match the probe circuitry to the exact Larmor frequencies of 1 H and 13 C for the specific sample.
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Self-Validation: A stable lock level validates that the spectrometer's feedback loop is actively compensating for external magnetic field drift. Proper tuning ensures maximum radiofrequency (RF) power transfer, directly translating to optimal Signal-to-Noise Ratio (SNR).
Step 3: Shimming
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Action: Adjust the Z-shim coils to optimize field homogeneity.
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Self-Validation: Monitor the solvent residual peak (CHCl 3 at 7.26 ppm). The shimming is validated only when this peak is perfectly symmetrical and its Full Width at Half Maximum (FWHM) is < 1.0 Hz.
Step 4: Pulse Sequence Execution
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1 H Acquisition: Use a 30° flip angle pulse (zg30). Causality: A 30° pulse allows for faster longitudinal relaxation ( T1 ) recovery between scans compared to a 90° pulse, enabling a shorter relaxation delay (d1 = 1s) and rapid accumulation of scans without signal saturation.
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13 C Acquisition: Use a WALTZ-16 decoupled sequence (zgpg30). Causality: Broadband decoupling collapses the complex 13 C- 1 H multiplets into sharp singlets. This, combined with the Nuclear Overhauser Effect (NOE), drastically increases the SNR of the inherently insensitive 13 C nuclei.
Step 5: Processing
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Action: Apply zero-filling (to 64k data points) and exponential multiplication (Line Broadening: 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Reference the spectra exactly to the TMS singlet at 0.00 ppm.
Workflow Visualization
The following diagram illustrates the logical dependencies of the NMR acquisition and processing workflow.
Figure 1: Standardized 1D NMR Acquisition and Processing Workflow for 3-(4-Bromophenyl)propan-1-amine.
References
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NextSDS Chemical Substance Information - 3-(4-Bromophenyl)propan-1-amine[2] URL:[Link]
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World of Books - Spectrometric Identification of Organic Compounds By Robert M Silverstein[3] URL: [Link]
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Blackwell's - Structure Determination of Organic Compounds: Tables of Spectral Data (Ernö Pretsch)[4] URL:[Link]
